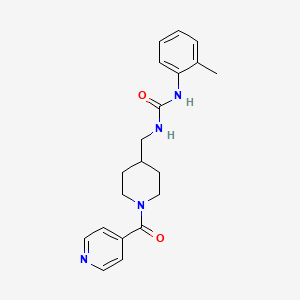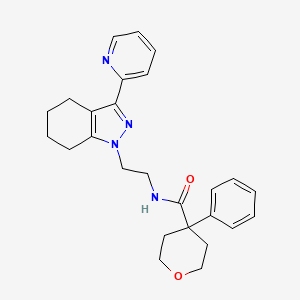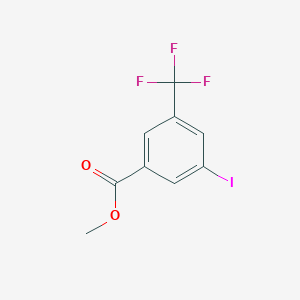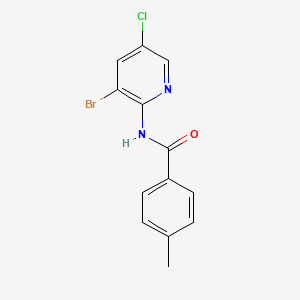
2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate” is a complex organic compound. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including a bromo group, a nitro group, a sulfonyl group, and a benzamido group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including nitration, bromination, and the introduction of the sulfonyl and benzamido groups . The exact order and conditions of these steps would depend on the specific reactivity and compatibility of the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit intramolecular hydrogen bonding and other interactions .Chemical Reactions Analysis
This compound could undergo various chemical reactions depending on the conditions. For example, the bromo group could participate in nucleophilic substitution reactions . The nitro group could be reduced to an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a nitro group could make the compound more reactive .科学的研究の応用
Synthesis and Characterization in Pharmacological Applications
2-Bromo-4-(N-((3-nitrophenyl)sulfonyl)benzamido)phenyl benzoate and related compounds have been studied for their pharmacological potential. For example, Rosca (2020) synthesized new oxazol-5(4H)-ones by reacting derivatives of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids with bromobenzaldehyde or bromo-4-methoxybenzaldehyde. These compounds were tested for cytotoxicity using Artemia salina and Daphnia magna organisms, and for in vitro antimicrobial activity against various bacterial and fungal strains (Rosca, 2020).
Dielectric and Optical Properties in Liquid Crystals
The effect of bromo substituents on the dielectric and optical properties of mesogenic compounds has been studied by Chand and Manohar (2010). They investigated two λ-shaped mesogenic compounds with bromo and chloro substituents, focusing on their dielectric permittivity across temperature and frequency ranges (Chand & Manohar, 2010).
Chemical Modification Studies
The modification of electrophilic centers and substituents in pyridinolysis reactions involving 4-nitrophenyl benzoate and thionobenzoates has been explored. This includes studying the influence of changing the electrophilic center from C=O to C=S on reaction mechanisms (Um et al., 2006).
Metal Complexes Formation
Research by Binzet et al. (2009) focused on synthesizing and characterizing Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands. Their study provided insights into the molecular structure and properties of these metal complexes (Binzet et al., 2009).
作用機序
Target of Action
It is known that benzylic halides, which are part of the compound’s structure, typically react via an sn1 pathway . This suggests that the compound might interact with molecules that can undergo nucleophilic substitution reactions.
Mode of Action
The compound likely undergoes a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting molecule then reacts with NBS to form the final product .
Biochemical Pathways
The compound’s structure suggests it might be involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[benzoyl-(3-nitrophenyl)sulfonylamino]-2-bromophenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O7S/c27-23-17-20(14-15-24(23)36-26(31)19-10-5-2-6-11-19)28(25(30)18-8-3-1-4-9-18)37(34,35)22-13-7-12-21(16-22)29(32)33/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSJGCGPDPTPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2476741.png)


![1-(4-{2-Hydroxy-3-[4-(phenylsulfonyl)-1-piperazinyl]propoxy}-3-methoxyphenyl)ethanone](/img/structure/B2476748.png)
![N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2476750.png)
![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)
![3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)